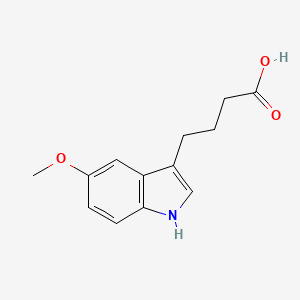

5-Methoxyindole-3-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methoxy-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTWRCWBDXUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459843 | |

| Record name | 5-Methoxyindole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83696-90-6 | |

| Record name | 5-Methoxyindole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Methoxyindole-3-butyric acid

An In-Depth Technical Guide to the Synthesis of 5-Methoxyindole-3-butyric Acid

Abstract

This compound is a derivative of the plant hormone indole-3-butyric acid and a valuable building block in medicinal chemistry. Its synthesis is of significant interest to researchers in drug development and organic chemistry. This guide provides a detailed examination of the prevalent synthetic strategies for this compound, with a primary focus on a robust two-step approach commencing with the construction of the 5-methoxyindole core via the Fischer indole synthesis, followed by C3-alkylation to introduce the butyric acid side chain. We will explore the underlying mechanisms, provide detailed, field-tested experimental protocols, and discuss alternative synthetic routes. This document is intended to serve as a comprehensive resource for scientists, offering both the theoretical basis and practical guidance necessary for the successful synthesis of this important molecule.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin and pharmaceuticals such as the anti-inflammatory drug Indometacin.[1] The introduction of a methoxy group at the 5-position, as seen in 5-methoxyindole, significantly modulates the electronic properties of the indole ring, influencing its reactivity and biological interactions. This substitution is a key feature in several pharmacologically important molecules.

This compound, the target of this guide, is a close analog of the endogenous plant auxin, indole-3-butyric acid (IBA).[2][3] While IBA is widely used in horticulture to promote root formation, its methoxy-substituted counterpart is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anticancer agents and selective dopamine receptor ligands.[4][5] A clear and efficient synthetic pathway is therefore crucial for enabling further research and development in these areas.

Retrosynthetic Analysis & Strategic Overview

The can be approached through several strategic disconnections. The most direct and widely practiced approach involves a two-stage process:

-

Formation of the 5-Methoxyindole Core: This is most classically achieved through the Fischer indole synthesis, a reliable and versatile method for constructing indole rings from arylhydrazines and carbonyl compounds.[1][6]

-

Installation of the Butyric Acid Side Chain: The butyric acid moiety is typically introduced at the C3 position of the pre-formed 5-methoxyindole ring. This can be accomplished through direct alkylation, for instance, by reacting the indole with γ-butyrolactone.[7]

An alternative strategy involves incorporating the butyric acid precursor into one of the starting materials before the indole ring is formed, often utilizing a combination of the Japp-Klingemann and Fischer indole reactions.[8][9] This guide will focus primarily on the first approach due to its modularity and the commercial availability of the starting materials.

Core Methodology: A Two-Step Synthesis

This section details the most common and reliable pathway, breaking it down into the formation of the indole core and the subsequent side-chain alkylation.

Step 1: The Fischer Indole Synthesis of 5-Methoxyindole

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[10]

Causality of Experimental Choices:

-

Starting Materials: The synthesis of 5-methoxyindole begins with p-anisidine (4-methoxyaniline), which is converted to 4-methoxyphenylhydrazine. This hydrazine is then reacted with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. For the synthesis of the parent 5-methoxyindole, a simple aldehyde like acetaldehyde or, more commonly, a precursor that generates an aldehyde in situ is used.

-

Catalyst: The reaction requires an acid catalyst to facilitate the key[11][11]-sigmatropic rearrangement. A variety of Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1][12] Polyphosphoric acid (PPA) is a particularly effective choice as it serves as both the catalyst and a solvent, and its dehydrating nature helps to drive the reaction to completion.

Reaction Mechanism: The mechanism proceeds through several distinct steps:

-

Formation of the phenylhydrazone from 4-methoxyphenylhydrazine and the carbonyl compound.

-

Tautomerization of the hydrazone to its enamine form.

-

Protonation of the enamine, followed by a[11][11]-sigmatropic rearrangement, which forms a new C-C bond.

-

The resulting di-imine intermediate undergoes rearomatization.

-

Cyclization and subsequent elimination of ammonia yield the final aromatic indole product.[1]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Step 2: C3-Alkylation with γ-Butyrolactone

With the 5-methoxyindole core in hand, the next step is to introduce the butyric acid side chain at the C3 position. The indole ring is nucleophilic, particularly at C3, but direct alkylation often requires activation. A highly effective method involves reacting 5-methoxyindole with γ-butyrolactone in the presence of a strong base.[7]

Causality of Experimental Choices:

-

Reagents: γ-Butyrolactone is an inexpensive and stable cyclic ester that serves as a four-carbon electrophile.[13]

-

Base/Catalyst: A strong base is required to deprotonate the indole N-H, generating a highly nucleophilic indolide anion. A common and effective catalytic system involves a mixture of sodium hydroxide (NaOH) and a solid support like alumina (Al₂O₃), sometimes with a phase-transfer catalyst like polyethylene glycol (PEG).[7] This heterogeneous system facilitates the reaction under high-temperature conditions.

-

Solvent: High-boiling, non-protic solvents like tetralin (tetrahydronaphthalene) are often used to achieve the necessary reaction temperatures (typically >200 °C).[7]

Reaction Mechanism:

-

The strong base deprotonates the N-H of 5-methoxyindole to form the sodium salt (indolide anion).

-

The nucleophilic indolide anion attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring.

-

This forms an intermediate sodium carboxylate salt.

-

Acidic workup protonates the carboxylate to yield the final product, this compound.

Detailed Experimental Protocols

The following protocols are presented as a validated system. Adherence to stoichiometry, temperature, and reaction time is critical for reproducibility and yield.

Protocol: Synthesis of this compound

This protocol combines the C3-alkylation step into a one-pot procedure starting from commercially available 5-methoxyindole.

Caption: Figure 2: Experimental Workflow for C3-Alkylation.

Step-by-Step Methodology:

-

Reactor Charging: To a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, sequentially add 5-methoxyindole (1 equiv.), γ-butyrolactone (1.3 equiv.), tetralin (as solvent), and the solid base catalyst (e.g., Na-NaOH/γ-Al₂O₃, ~5% by weight relative to indole).[7]

-

Initial Mixing: Activate the stirrer and mix the reactants at room temperature for approximately 30 minutes to ensure a homogeneous suspension.

-

Heating: Heat the reaction system to reflux (approximately 210 °C).

-

Reaction: Maintain the reflux for 5 hours, monitoring the reaction progress by TLC if desired.

-

Cooling and Filtration: After the reaction is complete, stop the heating and allow the mixture to cool to room temperature. Remove the solid catalyst by filtration.

-

Workup: Transfer the filtrate to a separatory funnel. The organic layer is separated and subsequently acidified with dilute hydrochloric acid until the product precipitates as an off-white solid.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield this compound.[7]

Alternative Synthetic Strategy: The Japp-Klingemann Reaction

An elegant alternative route builds the indole ring with the side chain already in place. This method utilizes the Japp-Klingemann reaction to synthesize a key hydrazone intermediate, which is then cyclized via the Fischer indole synthesis.[8][9]

-

Diazotization: p-Anisidine is treated with sodium nitrite and HCl to form the corresponding diazonium salt.

-

Japp-Klingemann Coupling: The diazonium salt is reacted with a β-keto-ester, such as 2-oxoadipic acid ethyl ester. This coupling reaction forms a phenylhydrazone with the desired side-chain precursor attached.[9]

-

Fischer Cyclization: The resulting phenylhydrazone is then heated in the presence of a strong acid (e.g., sulfuric acid in ethanol) to induce cyclization, forming an ester of this compound.[14]

-

Hydrolysis: The final step is the saponification of the ester to yield the target carboxylic acid.

This method offers the advantage of building complexity early but may require more steps and potentially less accessible starting materials compared to the C3-alkylation approach.

Caption: Figure 3: Japp-Klingemann/Fischer Synthetic Route.

Summary of Quantitative Data

The efficiency of the synthesis is highly dependent on the chosen route and optimization of reaction conditions. The following table summarizes typical parameters for the primary method discussed.

| Step | Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |

| C3-Alkylation | 5-Methoxyindole, γ-Butyrolactone | Na-NaOH/γ-Al₂O₃ / Tetralin | 210 | 5 | ~90% | [7] |

| Fischer Synthesis | 4-Methoxyphenylhydrazine, Carbonyl | Polyphosphoric Acid (PPA) | 80-120 | 1-3 | >80% | [6][12] |

Purification and Characterization

Purification: The crude product obtained from the synthesis is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). For higher purity, column chromatography on silica gel is effective.[12][15] A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane, will allow for the separation of the desired product from less polar starting materials and non-polar byproducts.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: Will confirm the chemical structure, showing characteristic peaks for the indole ring protons, the methoxy group, and the butyric acid side chain.

-

Mass Spectrometry (MS): Will verify the molecular weight of the compound (C₁₂H₁₃NO₃, MW: 219.24 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the acid group.

Conclusion

The is readily achievable through well-established synthetic organic chemistry methods. The most practical and high-yielding approach for many laboratories involves a two-step sequence: the construction of the 5-methoxyindole core, often via the Fischer indole synthesis, followed by a direct C3-alkylation using γ-butyrolactone. This modular strategy benefits from accessible starting materials and provides a reliable pathway to the target compound. Alternative routes, such as the Japp-Klingemann reaction, offer different strategic advantages and further showcase the versatility of indole synthesis. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals working with this valuable class of molecules.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. 5-甲氧基吲哚-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Toluene-sulfonyl-3-[(3'-hydroxy-5'-substituted)-gamma-butyrolactone]-indoles: synthesis, COX-2 inhibition and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Indole-3-butyric acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Borane-catalysed C2-selective indole reductive functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03880K [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 14. CN1746160A - A new process for the synthesis of auxin 3-indolebutyric acid - Google Patents [patents.google.com]

- 15. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxyindole-3-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methoxyindole-3-butyric acid, a derivative of the indole class of heterocyclic compounds, stands as a molecule of significant interest within the realms of biochemical research and pharmaceutical development. Its structural similarity to endogenous auxins and neurotransmitters provides a compelling basis for exploring its biological activities and potential therapeutic applications. This guide, designed for the discerning researcher, offers a comprehensive exploration of the core physicochemical properties of this compound. By delving into its structural and chemical characteristics, we aim to provide a foundational understanding that is critical for its application in drug design, formulation development, and mechanistic studies. This document eschews a rigid template in favor of a logical and intuitive flow of information, beginning with fundamental identifiers and progressing to detailed experimental parameters and spectroscopic signatures.

Chemical Identity and Structure

This compound is systematically named 4-(5-methoxy-1H-indol-3-yl)butanoic acid. Its structure features a bicyclic indole core, composed of a fused benzene and pyrrole ring, with a methoxy group (-OCH₃) substituted at the 5-position of the indole ring and a butyric acid side chain at the 3-position.

Molecular Formula: C₁₃H₁₅NO₃[1]

Molecular Weight: 233.26 g/mol [1]

The presence of the electron-donating methoxy group and the acidic carboxylic acid moiety are key determinants of its chemical reactivity and biological interactions.

Diagram of the logical relationship between the core structure and its functional groups.

Caption: Core structural components of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs, namely Indole-3-butyric acid (IBA) and 5-Methoxyindole-3-acetic acid.

| Property | Estimated Value for this compound | Experimental Data for Analogs | Source |

| Melting Point (°C) | ~130-150 | Indole-3-butyric acid: 124.5 °C 5-Methoxyindole-3-acetic acid: 145-151 °C | [4],[5] |

| Boiling Point (°C) | 458.9 at 760 mmHg (Predicted) | Not available | |

| Density (g/cm³) | 1.251 (Predicted) | Not available | |

| Water Solubility | Likely sparingly soluble | Indole-3-butyric acid: 250 mg/L at 20°C | [4][6] |

| pKa | ~4.8 | Indole-3-butyric acid: ~4.7 (Estimated) | [4] |

| logP | ~2.5 | Indole-3-butyric acid: 2.3 | [4] |

Expert Insights: The addition of a methoxy group, as seen in the comparison between Indole-3-acetic acid and 5-Methoxyindole-3-acetic acid, tends to slightly increase the melting point. Therefore, the melting point of this compound is anticipated to be slightly higher than that of Indole-3-butyric acid. The butyric acid side chain, being longer than the acetic acid side chain, may influence crystal packing and thus the melting point. The solubility in water is expected to be low due to the predominantly hydrophobic indole ring, though the carboxylic acid group provides some degree of polarity. The pKa is predicted to be in the typical range for a carboxylic acid. The octanol-water partition coefficient (logP) is expected to be similar to or slightly higher than that of Indole-3-butyric acid due to the added methoxy group.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group protons, and the protons of the butyric acid side chain. The aromatic protons on the indole ring will appear in the downfield region (typically δ 7.0-7.6 ppm). The methoxy group will present as a sharp singlet around δ 3.8 ppm. The protons of the butyric acid chain will exhibit multiplets in the upfield region, with the methylene group adjacent to the carbonyl showing a downfield shift compared to the other methylenes.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around δ 170-180 ppm). The aromatic carbons of the indole ring will resonate in the δ 100-140 ppm region, with the carbon bearing the methoxy group appearing at a characteristic downfield shift. The methoxy carbon will be observed around δ 55 ppm. The aliphatic carbons of the butyric acid chain will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to the indole N-H group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O stretch: Bands in the 1200-1300 cm⁻¹ region associated with the methoxy group and the carboxylic acid C-O bond.

-

Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of the indole chromophore. Typically, indoles show two main absorption bands: a strong band around 220 nm and a weaker, broader band in the 270-290 nm region. The presence of the methoxy group may cause a slight bathochromic (red) shift of these absorption maxima.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties should follow standardized experimental protocols. The following are representative methods for the key parameters discussed.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. A sharp melting point range is indicative of high purity.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

Caption: Shake-flask method for solubility determination.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations. Potentiometric titration is a common method for its determination.

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Procedure:

-

A solution of the compound is prepared in either n-octanol or water.

-

This solution is mixed with the other immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Purity Analysis

The synthesis of this compound can be achieved through various synthetic routes, often starting from 5-methoxyindole. A common approach involves the alkylation of the indole ring at the 3-position.

Illustrative Synthetic Pathway

Caption: A generalized synthetic route to this compound.

Purity analysis is critical for any chemical compound intended for research or pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Typical HPLC Method for Purity Analysis:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a small amount of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 280 nm).

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Context and Significance

The 5-methoxyindole scaffold is a key pharmacophore found in numerous biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin. The structural similarity of this compound to the plant auxin, Indole-3-butyric acid, suggests potential applications in agriculture and plant biology. Furthermore, derivatives of 5-methoxyindole have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. A thorough understanding of the physicochemical properties of this compound is the first step in unlocking its full potential in these and other areas of scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. parchem.com [parchem.com]

- 3. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-メトキシ-3-インドール酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

The Mechanism of Action of 5-Methoxyindole-3-butyric Acid in Plants: A Bio-Precursor Approach to Auxin Activity

An In-depth Technical Guide for Researchers

Introduction

5-Methoxyindole-3-butyric acid (5-MeO-IBA) is a synthetic indole derivative with significant potential as a plant growth regulator. Structurally, it is an analog of the well-characterized endogenous auxin precursor, Indole-3-butyric acid (IBA).[1] Its mechanism of action is predicated on its bioactivation within the plant cell, where it is metabolized into an active auxin, leveraging the plant's own metabolic machinery to exert its effects. This guide provides an in-depth exploration of the proposed mechanism, from molecular conversion to the downstream physiological responses. We will dissect the signaling cascade, provide validated experimental protocols for investigation, and offer insights grounded in established auxin biology.

The central hypothesis is that 5-MeO-IBA functions as a pro-hormone. It is taken up by plant cells and transported to the peroxisome, where the butyric acid side chain undergoes β-oxidation, converting it into 5-Methoxyindole-3-acetic acid (5-MIAA).[2][3] This newly synthesized 5-MIAA then acts as a functional mimic of the principal plant auxin, Indole-3-acetic acid (IAA), to modulate gene expression and drive growth and developmental processes.[4][5]

Part 1: The Bioactivation Pathway: Peroxisomal Conversion of 5-MeO-IBA

The primary event in the mechanism of action of 5-MeO-IBA is its conversion into a biologically active auxin. This process is directly analogous to the conversion of endogenous IBA to IAA, a critical pathway for maintaining auxin homeostasis in plants, particularly for processes like lateral root development.[6][7][8]

The β-Oxidation Cascade:

The conversion is a multi-step enzymatic process housed within the peroxisome, the same organelle responsible for fatty acid breakdown.[9] While the specific enzymes for 5-MeO-IBA have not been explicitly identified, the pathway is highly conserved.

-

Uptake into the Peroxisome: 5-MeO-IBA must first be transported from the cytoplasm into the peroxisomal matrix. This is likely mediated by an ATP-binding cassette (ABC) transporter, such as the PEROXISOMAL ABC TRANSPORTER1 (PXA1), which is known to import IBA.[7][9]

-

Thioesterification: Inside the peroxisome, the butyric acid side chain is activated by conjugation to Coenzyme A (CoA).

-

Oxidation, Hydration, and Thiolysis: The 5-MeO-IBA-CoA conjugate then undergoes successive rounds of β-oxidation, shortening the side chain by two carbons to yield 5-Methoxyindole-3-acetyl-CoA.

-

Hydrolysis: Finally, the CoA group is cleaved, releasing the active auxin, 5-Methoxyindole-3-acetic acid (5-MIAA).

This conversion process effectively makes 5-MeO-IBA a slow-release form of an active auxin. Its stability is likely greater than that of IAA or even 5-MIAA, allowing for more sustained activity within the plant tissue, a characteristic shared by IBA.[10]

Figure 1: Proposed bioactivation pathway of 5-MeO-IBA within the plant cell.

Part 2: The Core Auxin Signaling Cascade

Once converted to 5-MIAA, the molecule engages the canonical auxin signaling pathway, which culminates in the transcriptional regulation of hundreds of genes.[11] This pathway is a classic example of de-repression, where the presence of the hormone removes a brake on gene expression.

Key Players in Auxin Perception and Signaling:

-

TIR1/AFB Receptors: The active auxin (5-MIAA) binds to a receptor complex consisting of an F-box protein, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4]

-

Aux/IAA Repressors: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs).[11]

-

Auxin Response Factors (ARFs): ARFs are transcription factors that bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes. When inhibited by Aux/IAAs, they cannot activate transcription.[11]

The Signaling Mechanism:

-

Auxin Binding: 5-MIAA binds to the TIR1 receptor, creating a "molecular glue" that enhances the interaction between TIR1 and an Aux/IAA repressor protein.[4]

-

Ubiquitination and Degradation: The SCF-TIR1 complex ubiquitinates the bound Aux/IAA protein, marking it for degradation by the 26S proteasome.[4][11]

-

ARF Activation: With the Aux/IAA repressor destroyed, the ARF transcription factor is released and becomes active.

-

Gene Transcription: The active ARF binds to AREs in target gene promoters, recruiting RNA polymerase and initiating the transcription of early auxin-responsive genes. These genes are involved in processes like cell wall loosening, cell division, and differentiation.[5][12]

Figure 2: The core auxin signaling pathway activated by 5-MIAA.

Part 3: Downstream Physiological and Molecular Responses

The activation of auxin-responsive genes by 5-MIAA leads to a suite of well-documented physiological changes in the plant.

-

Cell Elongation: A primary function of auxin is to promote cell elongation, particularly in shoots.[5][12] This is explained by the "acid growth hypothesis," where auxin stimulates proton pumps (H+-ATPases) in the plasma membrane. The resulting acidification of the cell wall activates expansin enzymes, which loosen the connections between cellulose microfibrils, allowing the cell to expand under turgor pressure.

-

Root Initiation and Development: Auxins are critical for the formation of both lateral and adventitious roots.[13][14] The application of IBA, and by extension 5-MeO-IBA, is a common horticultural practice to promote rooting in cuttings.[15] This is due to the accumulation of converted IAA/5-MIAA in target tissues, which initiates cell division in the pericycle to form new root primordia.[16]

-

Apical Dominance: Auxin produced in the apical bud suppresses the growth of lateral buds, a phenomenon known as apical dominance.[12]

-

Tropic Responses: Auxin mediates differential growth in response to environmental stimuli like light (phototropism) and gravity (gravitropism).[5]

Quantitative Data Summary

| Auxin Analog | Typical Application Concentration | Primary Physiological Effect | Relative Stability |

| IAA | 1-10 µM | General growth, cell elongation | Low (light and heat sensitive)[10] |

| IBA | 10-500 ppm (cuttings) | Root initiation[13][14] | High[10] |

| 5-MeO-IBA | (Hypothesized) 10-500 ppm | (Hypothesized) Strong root initiation | (Hypothesized) High to Very High |

| NAA | 1-10 µM | Rooting, fruit setting | Very High |

Part 4: Experimental Validation Protocols

To validate the proposed mechanism of action for 5-MeO-IBA, a series of targeted experiments are required. The following protocols provide a framework for this investigation.

Figure 3: Experimental workflow for validating the mechanism of 5-MeO-IBA.

Protocol 1: High-Throughput Quantification of Indole Compounds by GC-MS/MS

This protocol is adapted from established methods for auxin quantification.[17][18]

Objective: To determine if 5-MeO-IBA is converted to 5-MIAA in plant tissues over time.

Methodology:

-

Sample Preparation: Germinate Arabidopsis thaliana seedlings in liquid culture. Treat seedlings with 10 µM 5-MeO-IBA or a mock solution (control). Harvest tissue (2-10 mg fresh weight) at time points (e.g., 0, 1, 3, 6, 12 hours).[17] Flash-freeze in liquid nitrogen and store at -80°C.

-

Homogenization and Extraction:

-

Add frozen tissue to a 2 mL tube with steel beads and 1 mL of extraction buffer (e.g., isopropanol:water:HCl).

-

Add stable-isotope labeled internal standards (e.g., ¹³C₆-IAA, D₄-IBA) for accurate quantification.

-

Homogenize using a tissue lyser. Centrifuge to pellet debris.

-

-

Solid Phase Extraction (SPE):

-

Purify the supernatant using C18 SPE tips to isolate indole compounds and remove interfering substances.[19]

-

Elute the auxins with an appropriate solvent (e.g., methanol).

-

-

Derivatization: Evaporate the eluate to dryness. Derivatize the samples to make them volatile for gas chromatography (e.g., with diazomethane or silylation reagents).

-

GC-MS/MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a triple-quadrupole mass spectrometer (GC-MS/MS).[18]

-

Use Selected Reaction Monitoring (SRM) mode to specifically detect and quantify the parent and fragment ions for 5-MeO-IBA, 5-MIAA, IBA, and IAA, along with their internal standards.

-

-

Data Analysis: Calculate the concentration of each compound by comparing the peak area ratios of the endogenous analyte to its corresponding stable-isotope labeled internal standard. Plot concentrations over time to observe the decrease in 5-MeO-IBA and the corresponding increase in 5-MIAA.

Protocol 2: Adventitious Rooting Bioassay

Objective: To assess the physiological activity of 5-MeO-IBA in promoting root formation.

Methodology:

-

Explant Preparation: Use hypocotyls from 7-day-old, etiolated Arabidopsis thaliana seedlings or stem cuttings from a horticultural species like mung bean or carnation.

-

Treatment Application:

-

Prepare a basal plant culture medium (e.g., Murashige and Skoog) supplemented with different concentrations of 5-MeO-IBA (e.g., 0, 1, 5, 10, 25 µM).

-

Include positive controls with optimal concentrations of IAA and IBA.

-

-

Culture Conditions: Place the explants on the treatment media in sterile petri dishes. Incubate in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

-

Data Collection: After 10-14 days, count the number of adventitious roots formed per explant under a stereomicroscope. Measure the length of the primary root if applicable.

-

Statistical Analysis: Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine statistically significant differences between treatments.

Protocol 3: qRT-PCR Analysis of Auxin-Responsive Genes

Objective: To determine if 5-MeO-IBA treatment induces the expression of known early auxin-responsive genes.

Methodology:

-

Plant Treatment: Treat 7-day-old Arabidopsis seedlings with 10 µM 5-MeO-IBA or a mock solution. Harvest whole seedlings after a short incubation period (e.g., 1-3 hours) to capture the primary transcriptional response.

-

RNA Extraction: Extract total RNA from the tissue using a commercial kit or a Trizol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Use primers specific for early auxin-responsive genes (e.g., GH3.3, SAURs, IAA1, IAA2).

-

Include a reference gene (e.g., ACTIN2 or UBQ10) for normalization.

-

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. Compare the expression levels in 5-MeO-IBA-treated samples to the mock-treated control.

Conclusion

The mechanism of action for this compound in plants is best understood as that of a synthetic pro-auxin. It capitalizes on the plant's endogenous IBA metabolic pathway to undergo peroxisomal β-oxidation, yielding the active auxin 5-Methoxyindole-3-acetic acid. This active form then integrates into the canonical auxin signaling pathway, binding to TIR1/AFB receptors to trigger the degradation of Aux/IAA repressors and subsequently activate ARF-mediated transcription of auxin-responsive genes. The resulting physiological effects, most notably the potent stimulation of root development, are consistent with established auxin biology. The enhanced stability conferred by the butyric acid side chain and potentially the methoxy group makes 5-MeO-IBA a promising and persistent plant growth regulator for horticultural and agricultural applications. Further research should focus on identifying the specific transporters and enzymes involved in its metabolism and elucidating any unique signaling or transport properties conferred by the 5-methoxy substitution.

References

- 1. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 5-Methoxyindole-3-acetic acid | 3471-31-6 [smolecule.com]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin - GeeksforGeeks [geeksforgeeks.org]

- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 8. Indolebutyric Acid–Derived Auxin and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rooting-hormones.com [rooting-hormones.com]

- 11. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

- 13. researchgate.net [researchgate.net]

- 14. Indole-3-Butyric Acid Stimulates and Controls Plant Growth [powergrown.com]

- 15. Plant Growth Regulators - Auxins - Indole-3-butyric acid (IBA) Clinisciences [clinisciences.com]

- 16. Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

5-Methoxyindole-3-butyric Acid: A Technical Guide to its Predicted Auxin Activity

Introduction: The Enduring Significance of Auxins and the Potential of Novel Analogs

Auxins are a cornerstone of plant physiology, a class of phytohormones that orchestrate a vast array of developmental processes, from cell elongation and division to root initiation and apical dominance.[1][2] The most ubiquitous and physiologically active endogenous auxin is indole-3-acetic acid (IAA).[1][3] However, the plant kingdom utilizes a broader spectrum of auxinic compounds, including indole-3-butyric acid (IBA), which serves as a crucial precursor to IAA.[2][4] The exploration of synthetic auxin analogs has been instrumental in both agricultural applications and in dissecting the intricacies of auxin biology.[5][6] This technical guide delves into the predicted auxin activity of a lesser-studied analog, 5-Methoxyindole-3-butyric acid (5-MeO-IBA), providing a scientific rationale for its potential as a plant growth regulator and offering detailed methodologies for its experimental validation.

While direct experimental data on the auxin activity of 5-MeO-IBA is not yet prevalent in the scientific literature, its structural similarity to the well-characterized auxin, IBA, allows for a robust, hypothesis-driven exploration of its likely biological function. This guide will, therefore, present a scientifically-grounded case for the auxin-like properties of 5-MeO-IBA, based on established structure-activity relationships (SAR) for auxins and the known metabolic pathways of its parent compound, IBA.

Hypothesized Mechanism of Action: A Prodrug Approach to Auxin Activity

It is well-established that IBA primarily functions as a prodrug, being converted into the active auxin, IAA, through a process of β-oxidation within the peroxisomes of plant cells.[2][4] This metabolic activation is a key feature of IBA's biological activity. Given the structural conservation between IBA and 5-MeO-IBA, it is highly probable that 5-MeO-IBA follows a similar metabolic fate, being converted to 5-Methoxy-IAA to exert its auxin effects.

The introduction of a methoxy group at the 5-position of the indole ring is a significant modification that is likely to influence the compound's biological activity. Studies on other biologically active indole derivatives have shown that a 5-methoxy substitution can be critical for receptor binding and overall potency.[7][8] In the context of auxins, substitutions on the indole ring are known to modulate activity, with the position and nature of the substituent playing a crucial role.[9] For instance, bulky substitutions at certain positions can drastically reduce activity, while other modifications can enhance it.[5][9] The 5-methoxy group in 5-MeO-IBA may influence its interaction with auxin receptors, its transport across cell membranes, or its susceptibility to metabolic enzymes, potentially leading to altered potency or a different spectrum of activity compared to IBA. Furthermore, research on the chemistry of 5-methoxyindoles has revealed that this substitution can lead to unexpected electrophilic substitution at the 2-position of the indole ring, which could open up alternative metabolic or signaling pathways.[10]

The Auxin Signaling Cascade: The Ultimate Target

Upon its presumed conversion to 5-MeO-IAA, the molecule would then engage the core auxin signaling pathway. This pathway is initiated by the binding of the active auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. This binding event acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of a suite of auxin-responsive genes, ultimately leading to the diverse physiological effects associated with auxins.

Structure-Activity Relationship: Predicting the Influence of the 5-Methoxy Group

The following table summarizes the predicted impact of the 5-methoxy substitution on the auxin activity of 5-MeO-IBA, based on established principles of auxin SAR.

| Structural Feature | Parent Compound (IBA) | Predicted Effect in 5-MeO-IBA | Rationale |

| Indole Ring | Essential for auxin activity. | Maintained, essential for recognition by auxin signaling components. | The indole scaffold is a common feature of natural auxins.[5] |

| Carboxylic Acid Side Chain | Crucial for biological activity. | Maintained, required for interaction with the auxin receptor. | The acidic side chain is a key determinant of auxin activity.[5] |

| 5-Position Substitution | Unsubstituted. | Methoxy group addition. | The 5-position is a site where substitutions can modulate auxin activity.[9] |

| Electronic Properties | Standard indole electronics. | The methoxy group is electron-donating, potentially altering the electron density of the indole ring. | This could affect binding affinity to receptors and transport proteins.[7][11] |

| Steric Hindrance | Minimal at the 5-position. | The methoxy group introduces some steric bulk. | This may influence the fit within the auxin co-receptor pocket.[9] |

| Metabolic Stability | Converted to IAA. | Potentially altered rate of conversion to 5-MeO-IAA or alternative metabolic pathways. | The methoxy group may affect recognition by β-oxidation enzymes or create new sites for metabolism.[10] |

Experimental Protocols for the Validation of 5-MeO-IBA Auxin Activity

To empirically determine the auxin activity of 5-MeO-IBA, a series of established bioassays can be employed. The following protocols provide detailed, step-by-step methodologies for conducting these assays.

Protocol 1: Avena Coleoptile Straight Growth Bioassay

This classic bioassay measures the elongation of oat coleoptile segments in response to auxin application.

Materials:

-

Oat (Avena sativa) seeds

-

Vermiculite or filter paper for germination

-

Coleoptile cutter or a sharp razor blade

-

Test tubes or small petri dishes

-

Incubation buffer (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.8)

-

5-MeO-IBA stock solution (dissolved in a minimal amount of ethanol or DMSO and diluted in incubation buffer)

-

IAA standard solutions for comparison

-

Ruler or digital calipers for measurement

Procedure:

-

Germinate oat seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.

-

Under a dim green safe light, harvest the coleoptiles and discard the primary leaves.

-

Cut 10 mm segments from the region 3-13 mm below the coleoptile tip.

-

Randomly distribute the segments into test tubes or petri dishes containing the incubation buffer with varying concentrations of 5-MeO-IBA or IAA (e.g., 10⁻⁸ to 10⁻⁴ M). Include a control with buffer only.

-

Incubate the segments in the dark at 25°C for 18-24 hours.

-

After incubation, measure the final length of the coleoptile segments.

-

Calculate the percentage elongation relative to the initial length and compare the dose-response curves of 5-MeO-IBA and IAA.

Protocol 2: Arabidopsis thaliana Root Elongation Inhibition Bioassay

This assay assesses the inhibitory effect of high concentrations of auxins on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Agar plates with half-strength Murashige and Skoog (MS) medium

-

5-MeO-IBA stock solution

-

IAA standard solutions

-

Stereomicroscope and ruler or imaging system with measurement software

Procedure:

-

Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Germinate the seeds vertically in a growth chamber with a long-day photoperiod for 4-5 days.

-

Transfer seedlings with primary roots of similar length to new MS agar plates supplemented with a range of concentrations of 5-MeO-IBA or IAA (e.g., 10⁻⁹ to 10⁻⁶ M). Include a control plate with no added auxin.

-

Continue to grow the seedlings vertically for another 3-5 days.

-

Measure the length of the primary root from the root-shoot junction to the root tip.

-

Quantify the inhibition of root elongation relative to the control and compare the effects of 5-MeO-IBA and IAA.

Protocol 3: Adventitious Root Formation Bioassay

This assay evaluates the ability of auxins to induce the formation of roots from cuttings.

Materials:

-

Mung bean (Vigna radiata) or other easy-to-root plant cuttings

-

Beakers or vials

-

Aerated hydroponic solution or sterile water

-

5-MeO-IBA stock solution

-

IBA standard solutions

Procedure:

-

Prepare cuttings of a uniform size and age, removing the lower leaves.

-

Place the base of the cuttings in solutions containing different concentrations of 5-MeO-IBA or IBA (e.g., 1 to 100 µM). Include a control with no auxin.

-

Incubate the cuttings under controlled light and temperature conditions for 7-14 days.

-

Count the number of adventitious roots formed on each cutting.

-

Statistically analyze the data to determine the optimal concentration for root induction and compare the efficacy of 5-MeO-IBA and IBA.

Conclusion and Future Directions

This compound represents a compelling candidate for a novel synthetic auxin. Based on its structural analogy to IBA and the established principles of auxin structure-activity relationships, it is hypothesized that 5-MeO-IBA functions as a prodrug that is metabolically converted to the active auxin, 5-Methoxy-IAA. The presence of the 5-methoxy group is predicted to modulate its biological activity, potentially leading to altered potency, stability, or transport characteristics compared to its parent compound.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of 5-MeO-IBA's auxin activity. Future research should focus on conducting these bioassays to generate quantitative data on its efficacy. Furthermore, advanced studies could explore its binding affinity to different TIR1/AFB auxin co-receptors, its transport properties using radiolabeled compounds, and its metabolic fate within plant tissues using mass spectrometry-based techniques. Such investigations will not only elucidate the specific role of 5-MeO-IBA as a plant growth regulator but will also contribute to a deeper understanding of the subtle structural features that govern auxin activity.

References

- 1. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolebutyric Acid–Derived Auxin and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zobodat.at [zobodat.at]

- 10. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 5-Methoxyindole-3-butyric Acid: A Novel Candidate for Plant Growth Regulation

Abstract

5-Methoxyindole-3-butyric acid (5-MeO-IBA) is a methoxy-substituted derivative of the well-characterized and commercially significant plant auxin, Indole-3-butyric acid (IBA). While IBA is extensively utilized in horticulture and agriculture for its potent root-promoting capabilities, the specific bioactivity of 5-MeO-IBA remains largely unexplored in publicly available literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in investigating 5-MeO-IBA. By leveraging the comprehensive scientific understanding of IBA's mechanism of action, this document provides a robust framework for evaluating 5-MeO-IBA's potential as a plant growth regulator. It outlines its physicochemical properties, proposes a mechanism of action based on the IBA paradigm, presents detailed protocols for bioactivity screening and analytical quantification, and suggests future research directions to elucidate its unique properties.

The Auxin Paradigm: Understanding Indole-3-Butyric Acid (IBA) as a Precursor

Auxins are a class of phytohormones that are indispensable for nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The principal and most physiologically active endogenous auxin is Indole-3-acetic acid (IAA).[2] Another critical endogenous auxin, Indole-3-butyric acid (IBA), functions primarily as a stable precursor to IAA, providing a regulated source of active auxin within plant tissues.[3][4][5]

The conversion of IBA to IAA is a key metabolic process, understood to occur via a pathway analogous to fatty acid β-oxidation within specialized cellular organelles called peroxisomes.[3][6] This conversion is a critical control point in maintaining auxin homeostasis.[4] The chemical stability of IBA is notably higher than that of IAA, making it a more reliable compound for exogenous application in commercial and research settings.[7][8] Chemical modifications to the indole scaffold, such as the addition of a methoxy group at the 5-position, can significantly alter a molecule's lipophilicity, transport characteristics, and metabolic fate, thereby presenting an opportunity to develop novel plant growth regulators with potentially enhanced or differential activity.

Physicochemical Profile: this compound

A thorough understanding of the physicochemical properties of 5-MeO-IBA is the first step in designing robust experimental protocols. The data available from chemical suppliers are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(5-methoxy-1H-indol-3-yl)butanoic acid | [][10] |

| CAS Number | 83696-90-6 | [][10] |

| Molecular Formula | C13H15NO3 | [10] |

| Molecular Weight | 233.26 g/mol | [10] |

| Predicted Boiling Point | 458.9°C at 760 mmHg | [] |

| Predicted Density | 1.251 g/cm³ | [] |

| Appearance | White to light-yellow crystalline solid (Predicted based on IBA) | [11] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO (Predicted based on IBA) | [12][13][14] |

The presence of the methoxy group is expected to slightly increase the polarity of the molecule compared to IBA, which may influence its solubility and transport across cellular membranes.

Proposed Mechanism of Action: Extrapolation from the IBA-to-IAA Conversion Pathway

The primary mechanism of action for IBA is its conversion to the active auxin, IAA.[12] It is highly probable that 5-MeO-IBA follows a similar metabolic fate, being converted to 5-Methoxyindole-3-acetic acid (5-MeO-IAA), a compound with known auxin activity. This conversion would take place within the peroxisome.

The key scientific question is how the 5-methoxy substitution impacts this process. The methoxy group could:

-

Alter Transport Efficiency: The rate at which 5-MeO-IBA is transported into the peroxisome by transporters like PXA1 could be different from that of IBA.[3][4]

-

Modify Conversion Rate: The enzymes involved in the β-oxidation cascade may exhibit a different affinity or turnover rate for the methoxy-substituted substrate.

-

Confer Intrinsic Activity: 5-MeO-IBA itself may possess some level of intrinsic auxin activity by interacting with auxin receptors like TIR1/AFB.[1]

The established IBA-to-IAA conversion pathway, which serves as our model for 5-MeO-IBA, is visualized below.

Framework for Bioactivity and Efficacy Testing

To empirically determine the auxin-like activity of 5-MeO-IBA, standardized bioassays are required. The following protocols provide a robust starting point for quantitative evaluation.

Protocol 4.1: Preparation of Stock and Working Solutions

Rationale: Due to the predicted low aqueous solubility of 5-MeO-IBA, a solvent-based stock solution is necessary for accurate dilution into aqueous media for bioassays.[12]

-

Prepare a 10 mM Stock Solution:

-

Accurately weigh 2.33 mg of this compound.

-

Dissolve the powder in 1.0 mL of absolute ethanol or DMSO in a sterile glass vial. Ensure complete dissolution.

-

Store this stock solution at -20°C in the dark.

-

-

Prepare Working Solutions:

-

For bioassays, dilute the 10 mM stock solution into the final sterile liquid or semi-solid plant culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

-

Causality Check: Always prepare a "mock" control medium containing the same final concentration of the solvent (e.g., ethanol) used for dilution to ensure that any observed effects are due to the compound and not the solvent.

-

Protocol 4.2: In Vitro Adventitious Rooting Assay (Bean Cutting Model)

Rationale: The induction of adventitious roots on stem cuttings is a classic and reliable indicator of auxin activity.[15] This assay provides quantitative data on rooting efficacy.

-

Plant Material: Use 10-14 day old bean seedlings (Phaseolus vulgaris) grown under controlled conditions.

-

Preparation of Cuttings: Excise the seedling stem with a sterile scalpel, leaving the epicotyl hook and cotyledons intact. Make the cut approximately 3-4 cm below the cotyledonary node.

-

Treatment Application:

-

Prepare vials containing 10 mL of sterile distilled water (Control), a solvent control, and a range of 5-MeO-IBA concentrations (e.g., 1 µM to 100 µM). Include a positive control with standard IBA at an optimal concentration (e.g., 10 µM).

-

Place one cutting into each vial, ensuring the basal end is submerged.

-

Use at least 10 cuttings per treatment group for statistical validity.

-

-

Incubation: Incubate the vials for 7-10 days under controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 25°C).

-

Data Collection: After the incubation period, count the number of emergent adventitious roots per cutting and measure the length of the longest root.

-

Data Presentation:

| Treatment | Concentration (µM) | Avg. Number of Roots (±SE) | Avg. Root Length (mm ±SE) |

| Control (Water) | 0 | ||

| Control (Solvent) | - | ||

| 5-MeO-IBA | 1 | ||

| 5-MeO-IBA | 10 | ||

| 5-MeO-IBA | 50 | ||

| 5-MeO-IBA | 100 | ||

| IBA (Positive Control) | 10 |

Experimental Workflow for Bioactivity Screening

The logical flow from compound preparation to data analysis is critical for reproducible results.

Advanced Analytical Methodologies

To understand the metabolism and endogenous levels of 5-MeO-IBA and its potential conversion product (5-MeO-IAA), highly sensitive and specific analytical methods are essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for phytohormone analysis.[16][17]

Protocol 5.1: Extraction and Purification of Auxins from Plant Tissue

Rationale: Plant tissues contain numerous compounds that can interfere with analysis. A robust extraction and solid-phase extraction (SPE) cleanup protocol is critical for isolating auxins and obtaining clean data.[18][19]

-

Tissue Homogenization:

-

Harvest approximately 100 mg of plant tissue (e.g., roots from the bioassay). Flash-freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

-

Self-Validation Step: To the frozen powder, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA, and if available, a synthesized ¹³C-labeled 5-MeO-IBA). This allows for accurate quantification by correcting for analyte loss during sample preparation.[18]

-

-

Extraction:

-

Add 1 mL of ice-cold extraction buffer (e.g., methanol:water 70:30 v/v with 0.1% formic acid) to the homogenized tissue.

-

Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 20% methanol) to remove polar impurities.

-

Elute the auxins with a stronger solvent (e.g., 80% methanol with 0.1% formic acid).

-

-

Concentration:

-

Dry the eluate completely under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.

-

Analytical Workflow

Proposed Synthesis Route

A practical synthesis of 5-MeO-IBA can be envisioned starting from the commercially available 5-methoxyindole. A Friedel-Crafts acylation reaction provides a direct method to introduce the butyric acid side chain.[20]

-

Reactant 1: 5-Methoxyindole

-

Reactant 2: Succinic anhydride

-

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

-

Reaction: The Friedel-Crafts reaction would yield 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid.

-

Reduction: The resulting keto-acid can then be reduced to the desired this compound using a standard reduction method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[20]

This proposed route offers a high-probability pathway for laboratory-scale synthesis for research purposes.

Conclusion and Future Research Directions

This compound represents a compelling, yet understudied, derivative of a cornerstone plant growth regulator. Based on the robust scientific foundation of IBA, we can hypothesize that 5-MeO-IBA functions as a pro-auxin, likely undergoing peroxisomal conversion to an active form. However, the influence of the 5-methoxy group on its stability, transport, conversion efficiency, and intrinsic activity is unknown.

This guide provides the necessary theoretical framework and practical protocols to begin a systematic investigation. Key future research should focus on:

-

Comparative Efficacy Studies: Quantitatively compare the root-promoting activity of 5-MeO-IBA against IBA, IAA, and 1-Naphthaleneacetic acid (NAA) across a diverse range of plant species, including both monocots and dicots.

-

Metabolic Fate Analysis: Employ the HPLC-MS/MS methodology outlined herein to trace the conversion of exogenously applied 5-MeO-IBA into 5-MeO-IAA in plant tissues, thereby confirming the proposed mechanism of action.

-

Transport Studies: Investigate whether 5-MeO-IBA is a substrate for known auxin transporters and how its transport characteristics differ from those of IBA.

-

Gene Expression Analysis: Analyze the expression of auxin-responsive genes in tissues treated with 5-MeO-IBA to understand its impact at the molecular level.

By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound and determine its place in the toolkit of modern plant science and agriculture.

References

- 1. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 5. Scholars@Duke publication: Roles for IBA-derived auxin in plant development. [scholars.duke.edu]

- 6. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rooting-hormones.com [rooting-hormones.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 13. Indole-3-butyric acid | 133-32-4 [chemicalbook.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. plantsciencejournal.com [plantsciencejournal.com]

- 16. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. quora.com [quora.com]

The Multifaceted Biological Functions of 5-Methoxyindole Derivatives: A Technical Guide for Researchers

The 5-methoxyindole scaffold represents a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its inherent structural resemblance to endogenous signaling molecules, such as serotonin and melatonin, has made it a focal point for drug discovery and development. This technical guide provides an in-depth exploration of the core biological functions of 5-methoxyindole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate their activities.

Anticancer and Antiproliferative Properties

A significant body of research has been dedicated to investigating the anticancer potential of 5-methoxyindole derivatives. These compounds have been shown to exert their effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

1.1.1. Inhibition of Tubulin Polymerization: Certain 5-methoxyindole derivatives act as potent inhibitors of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[3][4] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1] For instance, N-methyl-5,6,7-trimethoxyindole derivatives have demonstrated potent antimitotic and vascular disrupting activities through this mechanism.[1]

1.1.2. Modulation of Cell Cycle Progression: Beyond G2/M arrest, other derivatives have been shown to induce cell cycle arrest at the G1 phase. The 5-methoxyindole-isatin hybrid, compound 5o, for example, significantly decreases the levels of phosphorylated retinoblastoma (Rb) protein.[5] Hypophosphorylation of Rb prevents the release of the E2F transcription factor, a critical step for the transition from the G1 to the S phase of the cell cycle.[1]

1.1.3. Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8] Specific 5-methoxyindole derivatives, such as the indolo[2,3-b]quinoline derivative MMNC, have been shown to induce apoptosis by inhibiting this critical signaling cascade.[5]

1.1.4. Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[9] A number of 5-chloro-indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, demonstrating significant antiproliferative activity.[9]

Diagram of Key Anticancer Mechanisms of 5-Methoxyindole Derivatives

Caption: Key anticancer mechanisms of 5-methoxyindole derivatives.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of various 5-methoxyindole derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| N-Methyl-5,6,7-trimethoxyindole | 21 | HeLa (Cervical) | 0.022 | - | - |

| A549 (Lung) | 0.035 | ||||

| MCF-7 (Breast) | 0.028 | ||||

| 31 | HeLa (Cervical) | 0.025 | - | - | |

| A549 (Lung) | 0.041 | ||||

| MCF-7 (Breast) | 0.033 | ||||

| 5-Methoxyindole-isatin Hybrid | 5o | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 |

| 5w | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | |

| Indolo[2,3-b]quinoline | MMNC | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 |

| 5-chloro-indole-2-carboxamide | 5f | Panc-1 (Pancreatic) | - | Erlotinib | - |

| 5g | Panc-1 (Pancreatic) | - | Erlotinib | - |

Data compiled from multiple sources.[1][5][9]

Experimental Protocols

1.3.1. In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivatives in cell culture medium. Treat the cells with these various concentrations for 48-72 hours.[10]

-

MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.

1.3.2. Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin on ice with an ice-cold assay buffer to a final concentration of 4 mg/mL. Prepare working solutions of the test compounds at 10X the final desired concentration.

-

Assay Setup: In a 96-well plate pre-warmed to 37°C, add the test compound solutions.

-

Initiation of Polymerization: Prepare a master mix of tubulin and GTP on ice. Add the tubulin/GTP master mix to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a pre-warmed plate reader and measure the change in optical density at 340 nm or fluorescence (Excitation: 360 nm, Emission: 450 nm, if using a fluorescent reporter) every 60 seconds for 60-90 minutes at 37°C.[11][12]

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. Calculate the maximum rate of polymerization (Vmax) and the final polymer mass.

1.3.3. EGFR Kinase Assay

This assay determines the inhibitory activity of compounds against the EGFR enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound, recombinant EGFR enzyme, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr)).

-

Assay Plate Setup: Add diluted test compound or control inhibitor to the wells of a 96-well plate.[13]

-

Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to a master mix containing ATP and the substrate.[13]

-

Detection: After a set incubation period, add a kinase detection reagent that quantifies the amount of ADP produced, which is proportional to the enzyme activity. This is often a luminescence-based readout.[13]

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[13]

Modulation of the Central Nervous System

The structural similarity of the 5-methoxyindole core to serotonin (5-hydroxytryptamine, 5-HT) and melatonin (N-acetyl-5-methoxytryptamine) underpins its significant activity within the central nervous system. Derivatives can act as agonists, partial agonists, or antagonists at various serotonin and melatonin receptor subtypes.[1][10][14]

Interaction with Serotonin Receptors

5-methoxyindole derivatives are well-known pharmacophores for serotonin receptors.[10] Modifications to the indole core and its side chains can fine-tune the affinity and selectivity for different 5-HT receptor subtypes, which are classified into seven families (5-HT1 to 5-HT7).[14]

2.1.1. 5-HT Receptor Subtype Affinity: 5-Methoxytryptamine (5-MT), a close analog of 5-methoxyindole, is a non-selective serotonin receptor agonist with activity across multiple subtypes.[1] A notable example of a clinically used 5-methoxyindole derivative is Agomelatine, which acts as an antagonist at the 5-HT2C receptor.[11][12][15] This antagonism is believed to contribute to its antidepressant effects by increasing dopamine and norepinephrine release in the frontal cortex.[11]

Diagram of Serotonin Receptor Signaling Pathways

Caption: Primary signaling pathways of G-protein coupled serotonin receptors.

Interaction with Melatonin Receptors

5-methoxyindole forms the core structure of melatonin, the primary hormone regulating circadian rhythms.[1] Melatonin exerts its effects through two high-affinity G-protein coupled receptors, MT1 and MT2.[1]

2.2.1. Agonism at MT1 and MT2 Receptors: The N-acetyl and ethylamine side chains of melatonin are crucial for high-affinity binding to MT1 and MT2 receptors.[1] While 5-methoxyindole itself has a low affinity for these receptors, synthetic derivatives have been developed as potent agonists.[1] Agomelatine is a prime example, acting as a potent agonist at both MT1 and MT2 receptors, which contributes to its ability to resynchronize circadian rhythms.[11][12][15]

Quantitative Data on Receptor Interactions

The binding affinity (Ki) and functional potency (EC50) of 5-methoxyindole derivatives at serotonin and melatonin receptors are critical parameters for understanding their pharmacological profiles.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 5-Methoxytryptamine | 5-HT1A | 9 | - |

| 5-HT1B | 130 | - | |

| 5-HT2A | - | 0.503 | |

| 5-HT7 | pKi 6.1 | - | |

| Agomelatine | MT1 | 0.1 | - |

| MT2 | 0.12 | - | |

| 5-HT2C | 631 (Antagonist) | - |

Experimental Protocols

2.4.1. Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate cell membranes containing the receptor of interest from a recombinant cell line or tissue.[13]

-

Binding Reaction: Incubate the membranes with a specific radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for melatonin receptors or [³H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound.[13]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration.[13]

-